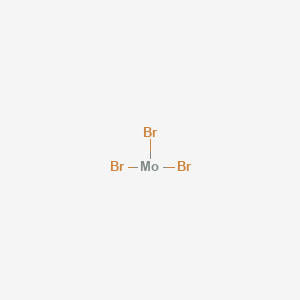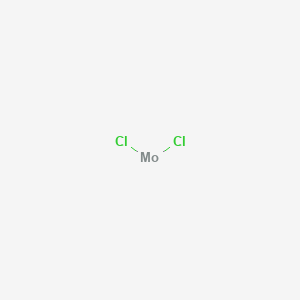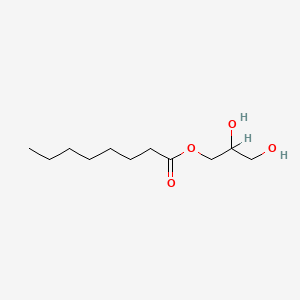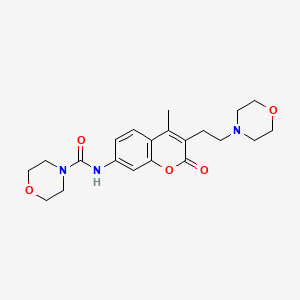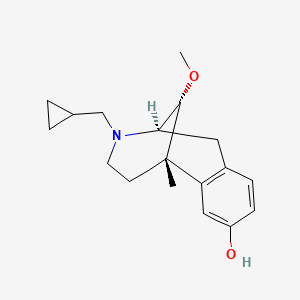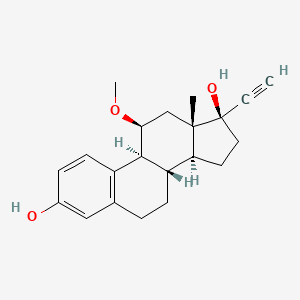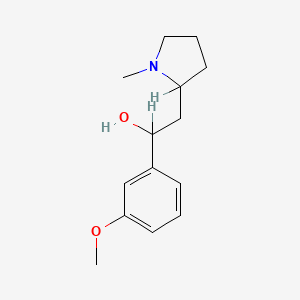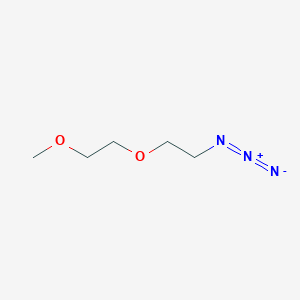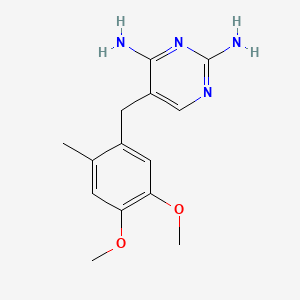
Ormetoprim
Vue d'ensemble
Description
Ormetoprim is an antibiotic used in veterinary medicine. It is typically used in combination with sulfadimethoxine and is used in the poultry and aquaculture industries . This compound, like other diaminopyrimidines such as trimethoprim, inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid by bacterial cells .
Molecular Structure Analysis
This compound has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Aquaculture
Ormetoprim, souvent utilisé en combinaison avec la Sulfadiméthoxine (SDM), est un antimicrobien utilisé pour traiter les infections bactériennes en pisciculture . Cette combinaison est particulièrement efficace pour maintenir la santé des animaux, minimiser les pertes économiques et augmenter la productivité .
Étude de la réduction des résidus
Des études ont été menées pour étudier le profil de réduction des résidus d'this compound dans les tissus comestibles du tilapia du Nil . Ces recherches sont essentielles pour estimer un délai d'attente minimal après le traitement afin de garantir la sécurité du poisson pour la consommation .
Analyse des médicaments vétérinaires
L'this compound est utilisé dans les aliments médicamenteux pour animaux. Il est donc important d'analyser sa présence dans les aliments. Une méthode spectrofluorométrique automatisée a été développée pour déterminer l'this compound dans les aliments aux niveaux d'utilisation de 0,0037 à 0,0075 % .
Dosage des aliments
Une méthode a été décrite pour le dosage de l'this compound dans les aliments à des niveaux allant jusqu'à 0,001 % . Ceci implique une extraction par mélange avec un alcali et du chloroforme après une brève digestion enzymatique .
Conformité réglementaire
L'utilisation de l'this compound en combinaison avec la SDM n'est pas encore réglementée dans certains pays, comme le Brésil . Par conséquent, la recherche sur ses effets et ses profils de résidus peut aider à éclairer les décisions réglementaires et à garantir l'utilisation sûre de cette association de médicaments en aquaculture .
Sécurité environnementale
La recherche sur l'utilisation de l'this compound en aquaculture comprend également la garantie de la sécurité environnementale. L'aliment médicamenteux utilisé dans les études est préparé et analysé pour prévenir la contamination environnementale .
Mécanisme D'action
Target of Action
Ormetoprim, like other diaminopyrimidines such as trimethoprim, primarily targets bacterial cells . The primary target of this compound within these cells is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
This compound acts as a reversible inhibitor of DHFR . By binding to the active site of this enzyme, this compound prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial DNA and proteins, thereby inhibiting bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in this pathway . This disruption prevents the synthesis of bacterial DNA and proteins, leading to inhibited bacterial growth and survival .
Pharmacokinetics
The pharmacokinetics of trimethoprim, a structurally similar compound, may provide some insight. Trimethoprim achieves steady-state concentrations after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL are achieved within 1 to 4 hours following the administration of a single 100mg dose .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of bacterial DNA and proteins. This leads to inhibited bacterial growth and survival, effectively treating bacterial infections .
Action Environment
This compound is used in various environments, including veterinary medicine and aquaculture . Environmental factors, such as the presence of other antibiotics, can influence the efficacy and stability of this compound . For example, this compound is often used in combination with sulfadimethoxine, which can enhance its antimicrobial activity . The misuse of antibiotics in environments like aquaculture can contribute to the development of antibiotic resistance .
Safety and Hazards
Orientations Futures
A study investigated the residue depletion profile of sulfadimethoxine (SDM) and Ormetoprim (OMP) in Nile tilapia after oral administration . The study aimed to estimate a minimum withdrawal period. The medicated feed used was prepared and analyzed to ensure suitability for animal treatment and prevent environmental contamination . This suggests that future research may focus on understanding the impact of this compound on aquatic life and developing methods to minimize its environmental impact.
Propriétés
IUPAC Name |
5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYRKYKLYARHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046689 | |
| Record name | Ormetoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6981-18-6 | |
| Record name | Ormetoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6981-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormetoprim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006981186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORMETOPRIM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ormetoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ormetoprim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORMETOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3EFS94984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Ormetoprim?
A1: this compound acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway responsible for synthesizing tetrahydrofolic acid. Tetrahydrofolic acid is essential for bacterial DNA synthesis. By inhibiting DHFR, this compound disrupts this pathway, ultimately leading to the inhibition of bacterial growth and proliferation. []
Q2: How does this compound's mechanism differ from Sulfonamides?
A2: While this compound targets dihydrofolate reductase, Sulfonamides inhibit another enzyme in the folic acid pathway called dihydropteroate synthetase. This dual inhibition of the folic acid pathway at two different steps creates a synergistic effect, enhancing the overall antibacterial activity. [, , ]
Q3: What are the downstream effects of this compound on bacterial cells?
A3: By inhibiting DNA synthesis, this compound causes a cascade of events in bacterial cells, including impaired cell division, reduced protein synthesis, and ultimately, cell death. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H18N4O3, and its molecular weight is 290.32 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic data, it's worth noting that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization of compounds like this compound.
Q6: How stable is this compound in feed?
A6: Research indicates that incorporating this compound and Sulfadimethoxine into fish feed using a gelatin coating process enhances stability and prevents leaching into the water. [] This highlights the importance of formulation strategies for maintaining drug stability and efficacy in feed applications.
Q7: How is this compound absorbed and distributed in the body?
A7: this compound exhibits good oral bioavailability in various species, including catfish [], striped bass [], and rainbow trout []. Studies in cattle demonstrate that this compound is widely distributed in the body, reaching high concentrations in tissues like the liver, kidneys, and tears. []
Q8: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound varies depending on the species and route of administration. For instance, in hybrid striped bass, the half-life was found to be 7.5 hours after intraperitoneal administration and 3.9 hours after oral administration. []
Q9: What types of bacterial infections is this compound effective against?
A9: this compound, often in combination with Sulfadimethoxine, exhibits in vitro and in vivo efficacy against a range of bacterial pathogens. Research shows effectiveness against Edwardsiella ictaluri and Aeromonas salmonicida in fish [, ], Pasteurella multocida in poultry [, , ], and Isospora spp. in dogs and coyotes. [, ]
Q10: How is the efficacy of this compound evaluated in laboratory settings?
A10: In vitro efficacy is typically assessed using techniques like minimum inhibitory concentration (MIC) determination and disc diffusion assays. [, ] In vivo efficacy is evaluated using animal models, where animals are experimentally infected with specific pathogens and then treated with different doses of this compound to assess its ability to control or eliminate the infection. [, , , ]
Q11: Are there documented cases of bacterial resistance to this compound?
A11: Yes, while generally effective, resistance to this compound, often in combination with Sulfadimethoxine, has been reported. A study investigating Aeromonas salmonicida isolates revealed varying susceptibility patterns to this compound-Sulfadimethoxine, highlighting the emergence of resistance. [] Continuous monitoring of resistance development is crucial for ensuring the long-term efficacy of this compound.
Q12: What analytical methods are used to quantify this compound in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), is frequently employed for quantifying this compound in biological samples like fish fillets, chicken eggs, and animal tissues. [, , ] These methods offer high sensitivity and selectivity, enabling accurate residue monitoring.
Q13: What is the environmental fate of this compound?
A13: Studies have explored the fate and transport of this compound in soil, demonstrating its potential to leach into water sources. [, ] Additionally, research indicates that this compound can undergo photodegradation in the presence of dissolved organic matter. [] These findings underscore the importance of responsible this compound use and disposal to minimize environmental contamination.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

